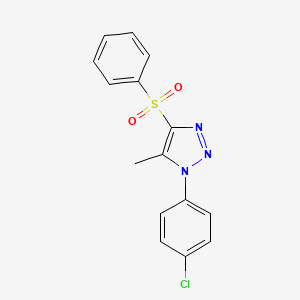
1-(4-chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group, a methyl group, and a phenylsulfonyl group
准备方法
The synthesis of 1-(4-chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Addition of the Phenylsulfonyl Group: The phenylsulfonyl group is typically added through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
化学反应分析
1-(4-Chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium (Pd) or copper (Cu).
科学研究应用
1-(4-Chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anti-allergic, and antiviral agent. .
Materials Science: The compound’s stability and electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Biology: It is used as a probe to study biological processes and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets, while the triazole ring provides stability and specificity.
相似化合物的比较
1-(4-Chlorophenyl)-5-methyl-4-(phenylsulfonyl)-1H-1,2,3-triazole can be compared with similar compounds such as:
4-Chlorophenyl phenyl sulfone: This compound shares the phenylsulfonyl group but lacks the triazole ring, which may result in different reactivity and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a thiadiazole ring instead of a triazole ring, which can lead to different biological activities and chemical properties.
属性
IUPAC Name |
4-(benzenesulfonyl)-1-(4-chlorophenyl)-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-11-15(22(20,21)14-5-3-2-4-6-14)17-18-19(11)13-9-7-12(16)8-10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBVMFHXMOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














